molecular formula C21H17N5S B2778181 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-17-9

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2778181
CAS No.: 860610-17-9
M. Wt: 371.46
InChI Key: UNYXPIJCBSTUEA-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its multiple aromatic rings and heterocyclic structures. Known for its diverse chemical reactivity and potential applications in various fields, this compound serves as a vital subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. The synthetic route might start with the formation of the pyrrole ring, followed by its functionalization with the thienyl group. The subsequent steps involve the cyclization of intermediates to form the pyrazolo[1,5-a]pyrimidine core. Reaction conditions usually include anhydrous environments, specific solvents like dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In industrial settings, large-scale production of this compound is optimized for efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors are employed. The industrial process might also involve purification steps using chromatography or recrystallization to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, typically at the pyrrole ring, using agents like hydrogen peroxide or chromium trioxide.

  • Reduction: Reduction reactions may involve the thienyl group or pyridine ring, often using sodium borohydride or lithium aluminium hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions occur readily, especially at the pyrrole and thienyl sites.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, chromium trioxide

  • Reducing agents: Sodium borohydride, lithium aluminium hydride

  • Solvents: Dichloromethane, acetonitrile

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. Oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols or amines. Substitution reactions might introduce new functional groups like halides or nitro groups.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as a ligand in coordination chemistry and catalysis.

  • Biology: Functions as a probe in biochemical assays to study protein-ligand interactions.

  • Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

  • Industry: Utilized in the development of advanced materials like organic semiconductors and photovoltaics.

Mechanism of Action

The mechanism

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5S/c1-14-6-7-15(2)25(14)19-9-12-27-21(19)17-13-20-23-11-8-18(26(20)24-17)16-5-3-4-10-22-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYXPIJCBSTUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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